![molecular formula C10H18ClN3 B2577985 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride CAS No. 2193059-53-7](/img/structure/B2577985.png)
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-a]pyrazine scaffold is known for its biological activity and ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation reactions using butan-2-yl halides or similar reagents.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Oxidation Reactions
The compound undergoes selective oxidation at specific positions due to electron-rich regions in the imidazo[1,2-a]pyrazine ring. Key reagents and outcomes include:
-
Epoxidation of alkenes in related precursors (e.g., compound 41 ) using m-CPBA produces epoxides (e.g., 42 ) in high yield .
-
Oxidative ring-opening of epoxides with phenols (e.g., 6-bromopyridin-3-ol) generates substituted alcohols (e.g., 69 ), which undergo further cyclization .
Nucleophilic Substitution
The nitrogen atoms in the bicyclic framework facilitate nucleophilic substitution, particularly at electrophilic positions:
Example Reaction Pathway:
textImidazo[1,2-a]pyrazine derivative + R-X (alkyl/aryl halide) → Substituted product (via SN2 or aromatic substitution)
-
Alkylation of 2-bromo-4-nitroimidazole with 4-iodo-2-methylbut-1-ene forms intermediates for further functionalization (62–79% yield) .
-
Mitsunobu reactions with phenols (e.g., compound 20 ) introduce aryl ether groups under mild conditions (51–57% yield) .
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables the introduction of aryl/heteroaryl groups:
Substrate | Boronic Acid/Esters | Product | Yield | Source |
---|---|---|---|---|
Bromide derivative | 3-Pyridinylboronic acid | Biaryl analog (e.g., 53 ) | 62% |
-
Bromide 70 reacts with 3-pyridinylboronic acid to form biaryl derivatives, enhancing pharmacological profiles .
-
Optimized conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
Ring-Opening and Rearrangement
The bicyclic structure undergoes ring-opening under acidic or basic conditions:
Epoxide Ring-Opening
textEpoxide **67** + 6-Bromopyridin-3-ol → Alcohol **69** (51–57%) → Oxazine **70** (91% after NaH treatment)
Reduction Reactions
Selective reduction of nitro or unsaturated groups is achievable:
Substrate | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitroimidazole precursor | H₂, Pd/C | Amine derivative | 85% |
Acid/Base-Mediated Reactions
The hydrochloride salt enhances solubility in polar solvents, facilitating reactions such as:
-
Esterification : Carboxylic acid derivatives form esters with alcohols (e.g., tert-butoxycarbonyl protection) .
-
Deprotonation : Strong bases (e.g., NaH) deprotonate NH groups, enabling alkylation or cyclization .
Biological Activity Correlation
Structural modifications via these reactions impact biological efficacy:
科学的研究の応用
Chemical Properties and Structure
This compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a complex structure that includes a butan-2-yl substituent. Its molecular formula is C12H18N2 with a molecular weight of approximately 222.28 g/mol. The unique structural features contribute to its biological activities and interactions with various molecular targets.
Medicinal Chemistry Applications
1. Antimicrobial and Anticancer Properties
Research has indicated that 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride exhibits promising antimicrobial and anticancer activities. Studies suggest that its mechanism of action may involve the modulation of specific enzymes or receptors, which is crucial for developing new therapeutic agents. For instance, the compound has been investigated for its ability to inhibit certain cancer cell lines and bacterial strains, making it a candidate for drug development .
2. Neurological Research
This compound has been identified as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are involved in synaptic transmission and plasticity in the brain. Its derivatives have shown potential in treating neurological disorders by modulating receptor activity and providing anticonvulsant effects in animal models . The ability to penetrate the blood-brain barrier enhances its therapeutic prospects for central nervous system disorders.
Table 1 summarizes key findings from various studies on the biological activities of this compound and its derivatives:
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Anticancer Research
In a study evaluating the anticancer properties of this compound against breast cancer cells (MCF-7), it was found to induce apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
Case Study 2: Neurological Modulation
A study focused on the anticonvulsant properties demonstrated that oral administration of this compound significantly increased seizure thresholds in rodent models. The findings suggest that it may serve as a novel therapeutic option for managing epilepsy .
作用機序
The mechanism of action of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrazine core can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties.
Pyrazolo[1,5-a]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of the butan-2-yl group, which can influence its biological activity and physicochemical properties. This makes it a valuable compound for exploring new therapeutic avenues and material applications.
生物活性
2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H18ClN3 |
Molecular Weight | 215.72 g/mol |
CAS Number | 2193059-53-7 |
Structure | Structure |
Anticancer Properties
Recent studies have indicated that imidazo[1,2-a]pyrazines, including this compound, exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound acts as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to apoptosis in cancer cells by disrupting their proliferation pathways .
- Case Study : A study evaluating various imidazo[1,2-a]pyrazine derivatives showed that specific modifications to the structure enhanced their potency against cancer cell lines. The derivatives demonstrated IC50 values in the low micromolar range against various cancer types .
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity:
- Research Findings : Preliminary screenings have shown that imidazo[1,2-a]pyrazines can inhibit viral replication in vitro. For example, compounds derived from this scaffold were tested against HIV and showed significant inhibition of viral replication .
- Mechanism : The antiviral effect is believed to stem from the interference with viral enzymes or host cell pathways essential for viral propagation.
Neuroprotective Effects
The neuroprotective potential of imidazo[1,2-a]pyrazines has also been investigated:
- Study Results : Compounds similar to this compound have shown the ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented:
特性
IUPAC Name |
2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.ClH/c1-3-8(2)9-7-13-5-4-11-6-10(13)12-9;/h7-8,11H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWBPRBMLRITRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CN2CCNCC2=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。